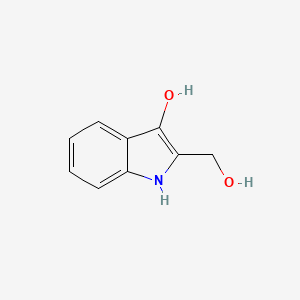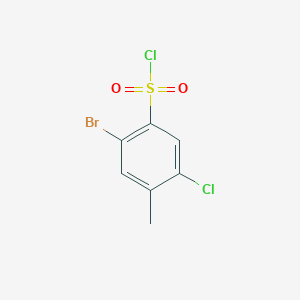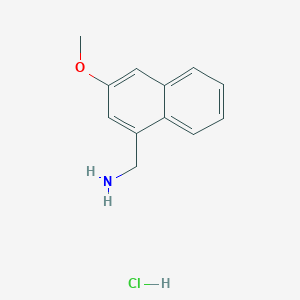![molecular formula C13H18N2 B13030684 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine: is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a nitrogen atom within a bicyclic framework. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the bicyclic amine under basic conditions.
Industrial Production Methods: While specific industrial methods for the large-scale production of 3-Benzyl-3-azabicyclo[41
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure or reducing any double bonds present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like benzyl halides and bases such as sodium hydroxide or potassium carbonate are commonly employed.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced bicyclic amine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets, such as neurotransmitter receptors or enzymes.
Industry: In the industrial context, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine is not fully elucidated, but it is believed to interact with molecular targets such as neurotransmitter receptors or enzymes. The bicyclic structure may allow for specific binding interactions, influencing the activity of these targets and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound shares a similar bicyclic structure but differs in the position and nature of functional groups.
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally related and have been studied for their potential as bioisosteres of benzenes.
Uniqueness: 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine is unique due to its specific bicyclic framework and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
3-benzyl-3-azabicyclo[4.1.0]heptan-1-amine |
InChI |
InChI=1S/C13H18N2/c14-13-8-12(13)6-7-15(10-13)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
Clé InChI |
XOWCDVZSWMNBHV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2(C1C2)N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Nitro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13030611.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B13030619.png)

![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)

![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)

![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)

![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
